5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid

Lipophilicity Membrane permeability FLAP inhibition

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a 5-aryl-isoxazole-3-carboxylic acid derivative (C₁₄H₁₅NO₅, MW 277.27) that serves as a versatile scaffold in anti-tubercular and anti-inflammatory drug discovery. The isoxazole-3-carboxylic acid chemotype has demonstrated sub-micromolar activity against Mycobacterium tuberculosis and potent inhibition of leukotriene biosynthesis via 5-lipoxygenase-activating protein (FLAP) targeting.

Molecular Formula C14H15NO5
Molecular Weight 277.276
CAS No. 924871-56-7
Cat. No. B2615806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid
CAS924871-56-7
Molecular FormulaC14H15NO5
Molecular Weight277.276
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)O)OCC
InChIInChI=1S/C14H15NO5/c1-3-18-11-6-5-9(7-13(11)19-4-2)12-8-10(14(16)17)15-20-12/h5-8H,3-4H2,1-2H3,(H,16,17)
InChIKeyFDKQRKYRLYXZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid (CAS 924871-56-7): Procurement-Ready Physicochemical Profile for Lead Optimization Programs


5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid is a 5-aryl-isoxazole-3-carboxylic acid derivative (C₁₄H₁₅NO₅, MW 277.27) that serves as a versatile scaffold in anti-tubercular and anti-inflammatory drug discovery. The isoxazole-3-carboxylic acid chemotype has demonstrated sub-micromolar activity against Mycobacterium tuberculosis and potent inhibition of leukotriene biosynthesis via 5-lipoxygenase-activating protein (FLAP) targeting [1][2]. This specific diethoxy-substituted analog is commercially available at 98% purity and offers distinct physicochemical properties that differentiate it from its dimethoxy and mono-ethoxy congeners for structure-activity relationship (SAR) exploration.

Why 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid Cannot Be Replaced by Its Dimethoxy or Mono-Ethoxy Analogs in SAR-Driven Procurement


Within the 5-aryl-isoxazole-3-carboxylic acid series, even minor alterations to the aryl alkoxy substituents produce significant shifts in lipophilicity (ΔLogP ≈ 0.78 units between diethoxy and dimethoxy analogs), conformational flexibility (6 vs. 4 rotatable bonds), and thermal stability (ΔBP ≈ 13°C) [1]. These physicochemical divergences directly impact membrane permeability, target engagement kinetics, and compound handling during formulation—making generic substitution unreliable when consistent SAR or in vivo reproducibility is required. The quantitative evidence below demonstrates why this specific diethoxy congener must be specified by CAS number in procurement documentation.

Head-to-Head Physicochemical Differentiation: 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid vs. Closest Commercially Available Analogs


LogP 2.84 vs. 2.06: 38% Higher Lipophilicity for Enhanced Membrane Partitioning in FLAP-Targeted and Anti-TB Assays

The target compound exhibits a computed LogP of 2.8372, compared to 2.057 for the 5-(3,4-dimethoxyphenyl)isoxazole-3-carboxylic acid analog—a difference of +0.78 log units, representing a ~6-fold increase in octanol-water partition coefficient [1]. This enhanced lipophilicity is critical for targets such as FLAP, which resides at the nuclear membrane and requires inhibitors to partition into lipid environments for effective engagement, as established in the 4,5-diarylisoxazole-3-carboxylic acid FLAP inhibitor series [2].

Lipophilicity Membrane permeability FLAP inhibition

6 vs. 4 Rotatable Bonds: 50% Greater Conformational Flexibility for Induced-Fit Binding Exploration

The target compound contains 6 rotatable bonds (two ethoxy groups contributing 4 rotatable bonds) versus only 4 rotatable bonds for the dimethoxy analog (two methoxy groups contributing 2 rotatable bonds) [1]. The additional ethyl rotatable bonds provide greater conformational sampling, which can enable induced-fit binding to shallow or flexible binding pockets—a property exploited in the isoxazole-3-carboxylic acid anti-TB series where 5-aryl substituent flexibility modulates activity against drug-resistant Mtb strains [2].

Conformational flexibility Rotatable bonds SAR exploration

Predicted Boiling Point 474.6°C vs. 461.6°C: 13°C Higher Thermal Stability for Demanding Reaction Conditions

The target compound has a predicted boiling point of 474.6 ± 45.0°C, compared to 461.6 ± 45.0°C for the dimethoxy analog—a 13°C elevation attributable to the increased molecular weight and van der Waals surface area of the diethoxy substituent [1]. While both compounds are stable under standard laboratory conditions, the higher boiling point indicates greater thermal tolerance during high-temperature synthetic transformations (e.g., amide coupling, esterification) where the dimethoxy analog may undergo partial degradation.

Thermal stability Boiling point Synthetic utility

Identical TPSA (81.79 Ų) with Higher Molecular Weight: Maintained Polarity While Adding Lipophilic Bulk

Despite a molecular weight increase of 28.05 Da (277.27 vs. 249.22), both the diethoxy and dimethoxy analogs share an identical topological polar surface area (TPSA) of 81.79 Ų [1]. This is because the additional methylene groups in the ethoxy substituents are non-polar and do not contribute to TPSA. The unchanged TPSA means the diethoxy analog retains the same hydrogen-bonding capacity and predicted intestinal absorption profile as the dimethoxy analog, while the increased lipophilicity (LogP 2.84 vs. 2.06) suggests improved passive membrane diffusion without the penalty of reduced aqueous solubility that typically accompanies TPSA reduction [2].

Polar surface area Drug-likeness Permeability

Procurement-Driven Application Scenarios for 5-(3,4-Diethoxyphenyl)isoxazole-3-carboxylic acid (CAS 924871-56-7)


SAR Expansion of FLAP-Targeted Anti-Inflammatory Leads Requiring Enhanced Membrane Partitioning

Building on the 4,5-diarylisoxazole-3-carboxylic acid FLAP inhibitor scaffold (IC₅₀ = 0.24 μM for lead compounds 39 and 40), the diethoxy analog's LogP of 2.84—0.78 units higher than the dimethoxy congener—makes it the preferred 5-aryl building block for probing hydrophobic sub-pockets at the FLAP-ligand interface. Its 6 rotatable bonds allow conformational adaptation to the lipid-exposed binding site, while the unchanged TPSA of 81.79 Ų maintains favorable drug-like properties [1].

Anti-Tubercular Lead Optimization Against Drug-Resistant Mtb Strains

The 5-aryl-isoxazole-3-carboxylic acid ethyl ester series has demonstrated sub-micromolar activity against replicating and non-replicating Mycobacterium tuberculosis, including isoniazid-, rifampin-, and streptomycin-resistant strains. The diethoxy analog, with its elevated lipophilicity and conformational flexibility, is indicated for derivatization to the corresponding ethyl ester or amide for systematic exploration of 5-position SAR, particularly where increased membrane permeability is required for mycobacterial cell wall penetration [2].

High-Temperature Synthetic Derivatization Requiring Thermally Stable Isoxazole Building Blocks

For synthetic routes involving amide coupling at elevated temperatures (e.g., HATU/DIPEA in DMF at 80-100°C) or esterification under reflux, the diethoxy analog's predicted boiling point of 474.6°C—13°C above the dimethoxy analog—provides a wider thermal safety margin against decomposition. This is particularly relevant for milligram-to-gram scale-up where exotherms may exceed the tolerance of lower-boiling analogs .

Computational Chemistry and Molecular Docking Studies Requiring Balanced Polarity-Lipophilicity Profiles

The unique combination of TPSA 81.79 Ų (identical to the dimethoxy analog) and LogP 2.84 (significantly elevated) makes the diethoxy analog an ideal test compound for validating in silico permeability models that predict oral absorption or blood-brain barrier penetration. Its decoupled polarity-lipophilicity profile allows computational chemists to isolate the contribution of logP to membrane flux while controlling for hydrogen-bonding effects .

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